molecular formula C17H17N5O3S2 B4051552 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B4051552
M. Wt: 403.5 g/mol
InChI Key: LLJIUHDFBJNHHZ-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that features a combination of pyrimidine, benzothiazole, and butanamide moieties

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties can be utilized in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route includes:

    Preparation of 4,6-dimethylpyrimidine-2-thiol: This can be synthesized by reacting 4,6-dimethylpyrimidine with a thiolating agent under basic conditions.

    Preparation of 6-nitro-1,3-benzothiazole: This involves nitration of 1,3-benzothiazole using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

    Coupling Reaction: The 4,6-dimethylpyrimidine-2-thiol is then reacted with 6-nitro-1,3-benzothiazole in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiazole moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-amino-1,3-benzothiazol-2-yl)butanamide: Similar structure but with an amino group instead of a nitro group.

    2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide makes it unique compared to its analogs. The nitro group can undergo various chemical transformations, providing a versatile platform for further functionalization and exploration of its biological activities.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-4-13(26-16-18-9(2)7-10(3)19-16)15(23)21-17-20-12-6-5-11(22(24)25)8-14(12)27-17/h5-8,13H,4H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJIUHDFBJNHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

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